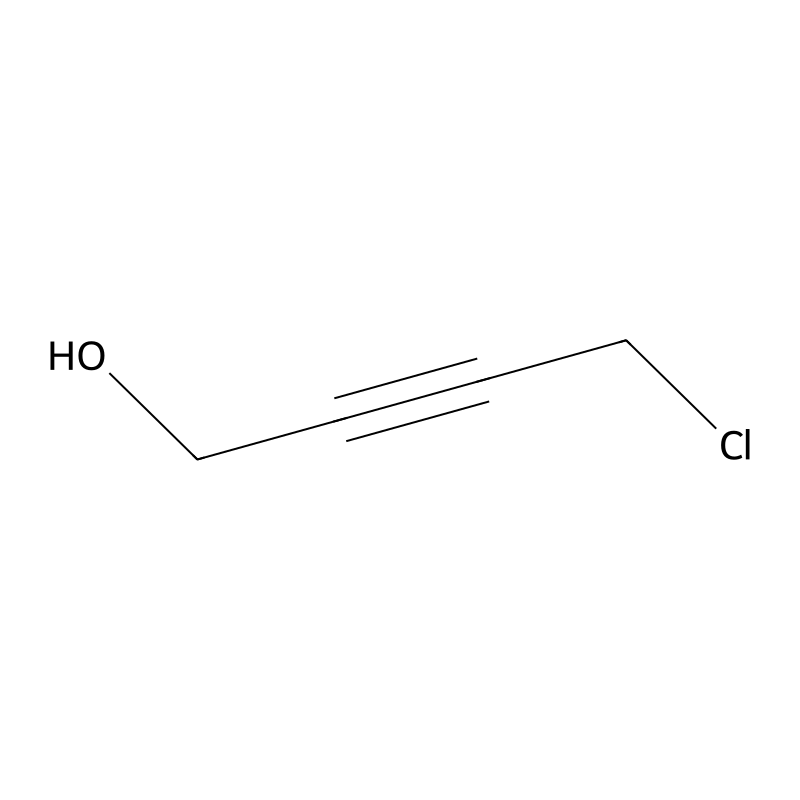

4-Chloro-2-butyn-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of the alkyne (-C≡C-) and alcohol (-OH) functional groups suggests potential applications in organic synthesis as a building block for more complex molecules. The terminal alkyne can participate in various coupling reactions, while the alcohol can be manipulated for further functionalization PubChem, 4-Chloro-2-butyn-1-ol: .

Material Science

4-Chloro-2-butyn-1-ol is an organic compound with the molecular formula C₄H₅ClO. It features a chloro group and a hydroxyl group attached to a butynyl backbone, making it an alkyne alcohol. The compound is known for its physical properties, including being a combustible liquid that is harmful if swallowed and can cause skin and eye irritation .

Currently, there is no documented information on the specific mechanism of action of 4-chloro-2-butyn-1-ol in any biological system.

As with any unknown compound, it is advisable to handle 4-chloro-2-butyn-1-ol with caution due to the lack of specific safety data. Here are some general safety considerations:

- Potential irritancy: The presence of the chlorine atom and the alkyne group suggests potential for skin and eye irritation.

- Potential flammability: The presence of the alkyne group suggests flammability.

- Unknown toxicity: Information on the compound's toxicity is not available, so standard laboratory safety protocols for handling unknown chemicals should be followed.

- Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles under mild conditions.

- Homocoupling Reactions: This compound can undergo homocoupling to form dimers or oligomers, which are useful in synthetic organic chemistry.

- Dehydration: Under acidic conditions, it can lose water to form an alkyne.

Several methods exist for synthesizing 4-Chloro-2-butyn-1-ol:

- From Propargyl Chloride: A common approach involves the reaction of propargyl chloride with appropriate nucleophiles under controlled conditions.

- Hydrolysis of 4-Chloro-2-butynoic Acid: This method involves the conversion of 4-chloro-2-butynoic acid to its corresponding alcohol via hydrolysis.

- Grignard Reactions: Utilizing Grignard reagents can also yield this compound through the addition to carbonyl compounds followed by chlorination .

Several compounds share structural similarities with 4-Chloro-2-butyn-1-ol. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Butyne | C₄H₆ | A simple alkyne without functional groups |

| 2-Butyne-1,4-diol | C₄H₈O₂ | Contains two hydroxyl groups |

| 4-Chloro-2-butynoic Acid | C₄H₅ClO₂ | Acidic counterpart with carboxylic functionality |

| Propargyl Alcohol | C₃H₄O | Alkyne alcohol without chlorine |

4-Chloro-2-butyn-1-ol is unique due to the presence of both a chloro group and a hydroxyl group on the alkyne structure, which influences its reactivity and potential applications in synthetic chemistry.

Synthetic Routes and Precursors

4-Chloro-2-butyn-1-ol can be synthesized through several well-established routes, each utilizing different precursors and reagents. The primary synthetic pathways are outlined below.

Synthesis from 2-Butyne-1,4-diol

The most common and efficient route for preparing 4-Chloro-2-butyn-1-ol involves the monochlorination of 2-butyne-1,4-diol (also known as 1,4-butynediol). This approach allows for selective substitution of one hydroxyl group with a chlorine atom while preserving the other hydroxyl functionality.

The reaction typically proceeds as follows:

HC≡C-CH₂OH + SOCl₂ → Cl-CH₂-C≡C-CH₂OH + SO₂ + HCl

This selective monochlorination is achieved through careful control of reaction conditions, including temperature, reagent ratios, and reaction time. The reaction must be carefully monitored to prevent the formation of the dichlorinated product (1,4-dichloro-2-butyne).

Hydrochlorination of 2-Butyn-1-ol Derivatives

An alternative synthetic approach involves the hydrochlorination of 2-butyn-1-ol derivatives. This method typically employs hydrochloric acid (HCl) as the chlorinating agent, with the reaction conducted at elevated temperatures (approximately 103°C) for relatively short periods (around 0.5 hours).

The general reaction can be represented as:

R-C≡C-CH₂OH + HCl → R-C≡C-CH₂Cl + H₂O

This approach offers advantages in terms of reaction time but may require more stringent control of reaction parameters to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, 4-Chloro-2-butyn-1-ol is predominantly produced through the controlled chlorination of 2-butyne-1,4-diol. The industrial processes employ various chlorinating agents, with thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃) being the most commonly utilized.

Thionyl Chloride Method

The thionyl chloride-mediated chlorination represents the most widely implemented industrial approach. In this process, 2-butyne-1,4-diol reacts with thionyl chloride under precisely controlled conditions to yield 4-Chloro-2-butyn-1-ol. As a precautionary measure, the reaction medium often includes additional components to manage the reaction's exothermic nature and ensure selectivity.

The reaction proceeds according to the following equation:

HOCH₂-C≡C-CH₂OH + SOCl₂ → HOCH₂-C≡C-CH₂Cl + SO₂ + HCl

This method is particularly advantageous for industrial applications due to its relatively straightforward setup, good yields, and the formation of gaseous byproducts (SO₂ and HCl) that can be readily separated from the desired product.

Phosphorus Trichloride Method

An alternative industrial approach utilizes phosphorus trichloride as the chlorinating agent. This method follows a similar reaction pathway but generates different byproducts:

3 HOCH₂-C≡C-CH₂OH + PCl₃ → 3 HOCH₂-C≡C-CH₂Cl + H₃PO₃

The phosphorus trichloride method may be preferred in certain industrial settings based on specific facility capabilities, byproduct management considerations, or regional regulatory frameworks.

Critical Reaction Parameters

The successful synthesis of 4-Chloro-2-butyn-1-ol with high yield and purity depends on careful control of several critical reaction parameters. These parameters significantly influence the reaction outcome and product quality.

Temperature Control

Temperature represents one of the most critical parameters in the synthesis of 4-Chloro-2-butyn-1-ol. The optimal temperature range varies depending on the synthetic route:

For thionyl chloride-mediated chlorination: The reaction is typically conducted at moderately elevated temperatures, with careful temperature control to prevent over-chlorination.

For hydrochlorination methods: Higher temperatures (approximately 103°C) are typically employed.

Precise temperature control is essential to:

- Ensure adequate reaction rates

- Maintain selectivity for monochlorination

- Prevent decomposition of heat-sensitive reactants or products

- Manage the exothermic nature of chlorination reactions

Reagent Ratios and Addition Rates

The ratio of reactants and the rate at which they are combined significantly impact reaction selectivity and yield:

| Parameter | Recommended Range | Impact on Reaction |

|---|---|---|

| Molar ratio (chlorinating agent:diol) | 1.0-1.2:1 | Higher ratios increase risk of dichlorination |

| Addition rate of chlorinating agent | Slow, controlled addition | Minimizes local concentration excesses and improves selectivity |

| Reaction time | 0.5-2 hours depending on method | Longer times may increase yield but risk side reactions |

Catalysts and Additives

Various catalysts and additives can enhance reaction efficiency and selectivity:

Pyridine: Often added as a base to neutralize HCl formed during the reaction with thionyl chloride, improving selectivity for monochlorination.

Acid catalysts: In some hydrochlorination approaches, acid catalysts may be employed to facilitate the reaction.

Solvents and Reaction Medium

The choice of solvent or reaction medium can significantly influence reaction outcomes:

Anhydrous conditions: Generally preferred to prevent hydrolysis of chlorinating agents.

Common solvents: Diethyl ether, tetrahydrofuran (THF), and dichloromethane are frequently employed for laboratory-scale synthesis.

Solvent-free conditions: Some industrial processes may operate without added solvents, using excess 2-butyne-1,4-diol as the reaction medium.

Purification Parameters

The purification of 4-Chloro-2-butyn-1-ol typically involves:

The oxidation chemistry of 4-chloro-2-butyn-1-ol demonstrates remarkable selectivity based on the choice of oxidizing agent and reaction conditions . The primary alcohol functionality serves as the principal site for oxidation reactions, while the alkyne moiety remains largely unaffected under mild to moderate oxidative conditions [7].

Chromic acid represents one of the most efficient oxidizing agents for converting 4-chloro-2-butyn-1-ol to 4-chloro-2-butynoic acid . The reaction proceeds through the formation of chromate esters followed by elimination to yield the corresponding carboxylic acid [7]. Under aqueous acidic conditions with reflux, chromic acid oxidation achieves yields ranging from 75-85% . The mechanism involves the initial formation of a chromate ester intermediate, followed by β-elimination of the chromium species to generate the carbonyl group [7].

Potassium permanganate provides an alternative oxidative pathway, particularly effective under alkaline conditions at room temperature . This reagent system demonstrates excellent chemoselectivity, oxidizing the alcohol functionality while preserving the alkyne triple bond . The permanganate oxidation typically yields 70-80% of 4-chloro-2-butynoic acid under optimized conditions .

Jones reagent, consisting of chromium trioxide in sulfuric acid and acetone, offers enhanced reaction rates and improved yields of 80-90% [7]. The reaction proceeds smoothly at temperatures ranging from 0°C to room temperature, providing excellent control over the oxidation process [7]. This reagent system exhibits superior selectivity compared to other chromium-based oxidants due to the controlled acidic environment [7].

Pyridinium chlorochromate emerges as a mild oxidizing agent capable of achieving partial oxidation to the aldehyde stage [7]. Under carefully controlled conditions in dichloromethane at room temperature, pyridinium chlorochromate produces 4-chloro-2-butynal in 60-70% yield [7]. This selective oxidation represents a valuable synthetic transformation for accessing aldehyde intermediates without over-oxidation to the carboxylic acid [7].

| Reagent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Chromic acid (H₂CrO₄) | 4-Chloro-2-butynoic acid | Aqueous acidic medium, reflux | 75-85 | |

| Potassium permanganate (KMnO₄) | 4-Chloro-2-butynoic acid | Alkaline medium, room temperature | 70-80 | |

| Jones reagent (CrO₃/H₂SO₄) | 4-Chloro-2-butynoic acid | Acetone, 0°C to room temperature | 80-90 | [7] |

| Pyridinium chlorochromate | 4-Chloro-2-butynal | Dichloromethane, room temperature | 60-70 | [7] |

Reduction Pathways and Selectivity

The reduction chemistry of 4-chloro-2-butyn-1-ol exhibits remarkable diversity depending on the reducing agent employed and reaction conditions [11]. The alkyne functional group serves as the primary reduction site, while the alcohol and chlorine substituents influence the stereochemical outcome of these transformations [37] [38] [39].

Lithium aluminum hydride demonstrates exceptional effectiveness for the partial reduction of the alkyne moiety . Under anhydrous conditions in diethyl ether at temperatures ranging from 0°C to room temperature, lithium aluminum hydride selectively reduces the triple bond to afford 4-chloro-2-buten-1-ol . This transformation proceeds through the formation of an aluminum acetylide intermediate, followed by protonolysis to yield the alkene product [11]. The reaction exhibits excellent chemoselectivity, leaving both the alcohol and chlorine functionalities intact .

Sodium borohydride shows minimal reactivity toward the alkyne functionality under standard conditions [11]. The lack of reactivity stems from the relatively weak reducing power of sodium borohydride compared to the stability of the carbon-carbon triple bond [11]. This selectivity proves advantageous for protecting the alkyne moiety during reductions of other functional groups within the same molecule [11].

Lindlar catalyst in combination with hydrogen gas provides access to the cis-alkene through syn-addition across the triple bond [37] [38] [39]. The reaction proceeds under mild conditions using hydrogen at atmospheric pressure in the presence of quinoline as a catalyst poison [37] [38]. The syn-addition mechanism ensures exclusive formation of the Z-isomer, (Z)-4-chloro-2-buten-1-ol, with excellent stereoselectivity [38] [39]. The quinoline component prevents over-reduction to the alkane, maintaining selectivity for the alkene product [37] [43].

Dissolving metal reduction using sodium in liquid ammonia at -33°C delivers the trans-alkene through an anti-addition mechanism [38] [39]. This reduction pathway proceeds via sequential electron transfer steps to form radical anion intermediates [39]. The trans-vinyl anion intermediate predominates due to reduced steric interactions, leading to preferential formation of (E)-4-chloro-2-buten-1-ol [38] [39]. This method provides complementary stereoselectivity to Lindlar reduction, enabling access to both geometric isomers [38] [39].

Complete hydrogenation using palladium on carbon under high hydrogen pressure and elevated temperature converts the alkyne to 4-chloro-1-butanol [38] [40]. This transformation involves sequential addition of two equivalents of hydrogen across the triple bond [38]. The reaction proceeds through an alkene intermediate that undergoes further reduction to the saturated alkane [40] [41].

| Reagent | Product | Selectivity | Conditions | Reference |

|---|---|---|---|---|

| Lithium aluminum hydride | 4-Chloro-2-buten-1-ol | Partial reduction | Dry ether, 0°C to RT | |

| Sodium borohydride | No reaction | No selectivity | Protic solvent, RT | [11] |

| Lindlar catalyst/H₂ | (Z)-4-Chloro-2-buten-1-ol | Syn addition (Z-selective) | H₂ (1 atm), quinoline, RT | [37] [38] [39] |

| Na/NH₃ (dissolving metal) | (E)-4-Chloro-2-buten-1-ol | Anti addition (E-selective) | Liquid NH₃, -33°C | [38] [39] |

| Catalytic hydrogenation (Pd/C, H₂) | 4-Chloro-1-butanol | Complete reduction | H₂ (high pressure), elevated T | [38] [40] |

Nucleophilic Substitution Mechanisms

The chlorine substituent in 4-chloro-2-butyn-1-ol serves as an excellent leaving group for nucleophilic substitution reactions [14] [15]. These transformations proceed predominantly through the bimolecular nucleophilic substitution mechanism due to the primary nature of the carbon bearing the chlorine atom [16]. The electron-withdrawing effect of the adjacent alkyne moiety enhances the electrophilicity of the carbon-chlorine bond, facilitating nucleophilic attack [17].

Sodium azide demonstrates exceptional reactivity toward the chlorine substituent, producing 4-azido-2-butyn-1-ol in excellent yields [15] [17]. The reaction proceeds efficiently in dimethylformamide at 80°C over 4 hours, achieving yields of 85-92% [15] [17]. The azide product serves as a valuable intermediate for click chemistry applications and can undergo subsequent cycloaddition reactions with alkynes [17]. The high nucleophilicity of the azide anion and the favorable thermodynamics of chloride displacement drive this transformation [15] [17].

Potassium cyanide substitution yields 4-cyano-2-butyn-1-ol through reaction in refluxing ethanol over 6 hours [14] [16]. This transformation extends the carbon chain and introduces a nitrile functional group, providing access to carboxylic acid derivatives through subsequent hydrolysis [16]. The reaction achieves yields of 78-85% under optimized conditions [14] [16]. The cyano group exhibits excellent stability under the reaction conditions and provides a handle for further synthetic elaboration [16].

Ammonia substitution under pressure at 100°C produces 4-amino-2-butyn-1-ol in moderate yields of 70-80% . The reaction requires elevated temperature and pressure to overcome the relatively weak nucleophilicity of ammonia compared to anionic nucleophiles . The amino product represents a valuable building block for pharmaceutical applications and can undergo further derivatization through acylation or alkylation reactions .

Sodium methoxide demonstrates excellent reactivity in refluxing methanol, yielding 4-methoxy-2-butyn-1-ol in 82-88% yield . This ether formation reaction proceeds smoothly under relatively mild conditions due to the strong nucleophilicity of the methoxide anion . The methoxy substituent provides protection for the terminal position while maintaining the alkyne functionality for subsequent transformations .

Sodium acetate substitution in refluxing acetic acid affords 4-acetoxy-2-butyn-1-ol in yields of 75-82% . This transformation introduces an ester functional group that can serve as a protecting group for the terminal position or undergo subsequent hydrolysis to regenerate the alcohol . The acetate ester exhibits stability under neutral and basic conditions while remaining susceptible to hydrolysis under acidic conditions .

| Nucleophile | Product | Mechanism | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sodium azide (NaN₃) | 4-Azido-2-butyn-1-ol | SN2 | DMF, 80°C, 4h | 85-92 | [15] [17] |

| Potassium cyanide (KCN) | 4-Cyano-2-butyn-1-ol | SN2 | Ethanol, reflux, 6h | 78-85 | [14] [16] |

| Ammonia (NH₃) | 4-Amino-2-butyn-1-ol | SN2 | Pressure vessel, 100°C | 70-80 | |

| Sodium methoxide (NaOCH₃) | 4-Methoxy-2-butyn-1-ol | SN2 | Methanol, reflux | 82-88 | |

| Sodium acetate (CH₃COONa) | 4-Acetoxy-2-butyn-1-ol | SN2 | Acetic acid, reflux | 75-82 |

Cross-Coupling Reactions in Heterocycle Synthesis

4-Chloro-2-butyn-1-ol participates in various palladium-catalyzed cross-coupling reactions that enable the construction of complex heterocyclic frameworks [19] [21] [22]. These transformations exploit both the alkyne functionality and the alcohol moiety to achieve regioselective cyclization reactions under mild conditions [19] [24] [25].

Sonogashira coupling reactions represent a fundamental approach for incorporating 4-chloro-2-butyn-1-ol into aromatic heterocycles [21] [24] [25]. The reaction employs a palladium-triphenylphosphine dichloride and copper iodide catalyst system in the presence of triethylamine at temperatures of 60-80°C [24] [25]. This transformation enables the formation of aryl-alkyne conjugates that serve as precursors for quinazoline and benzofuran synthesis [21] [25]. The terminal alkyne readily undergoes oxidative addition with aryl halides, followed by reductive elimination to form the carbon-carbon bond [24] [25]. The mild reaction conditions preserve the alcohol functionality, allowing for subsequent cyclization reactions [25].

Palladium-catalyzed cyclization reactions utilizing specialized ligand systems enable the synthesis of α-methylene-β-lactones [19] [22]. The reaction employs palladium acetate in combination with sterically demanding phosphine ligands under carbon monoxide atmosphere at 40-60°C [19]. The alkyne functionality undergoes carbonylative cyclization with the alcohol moiety to form four-membered lactone rings [19] [22]. This transformation demonstrates remarkable regioselectivity and proceeds through coordination of the alcohol to the palladium center, followed by intramolecular insertion and carbonylation [19].

Copper-catalyzed azide-alkyne cycloaddition reactions provide access to 1,2,3-triazole heterocycles [17]. The reaction utilizes copper sulfate pentahydrate and sodium ascorbate in aqueous tert-butanol at room temperature [17]. The terminal alkyne undergoes regioselective cycloaddition with organic azides to form 1,4-disubstituted triazoles exclusively [17]. This click chemistry approach offers excellent functional group tolerance and proceeds under mild aqueous conditions [17]. The resulting triazole products exhibit remarkable stability and serve as useful pharmacophores in medicinal chemistry applications [17].

Palladium-catalyzed carbonylation reactions enable the synthesis of ynones and cyclic carbonyl compounds [19]. The reaction employs palladium dibenzylideneacetone complexes with phosphine ligands under carbon monoxide atmosphere at 80°C [19]. The alkyne functionality undergoes carbonylative coupling to form extended conjugated systems [19]. These transformations provide access to lactones and cyclic ketones through subsequent intramolecular cyclization reactions [19].

Nicholas reactions involving alkyne-dicobalt hexacarbonyl complexes generate propargyl cations that undergo cyclization to form oxetanes and tetrahydrofurans [20]. The reaction proceeds in dichloromethane at temperatures ranging from -78°C to room temperature in the presence of Lewis acids [20]. The alkyne coordinates to the dicobalt hexacarbonyl cluster, activating the adjacent alcohol toward ionization [20]. The resulting propargyl cation undergoes intramolecular cyclization with nucleophilic centers to form oxygen-containing heterocycles [20].

| Reaction Type | Catalyst System | Product Type | Heterocycle Formed | Conditions | Reference |

|---|---|---|---|---|---|

| Sonogashira coupling | Pd(PPh₃)₂Cl₂/CuI | Aryl-alkyne conjugates | Quinazolines, benzofurans | Et₃N, 60-80°C | [21] [24] [25] |

| Palladium-catalyzed cyclization | Pd(OAc)₂/L11 ligand | α-Methylene-β-lactones | β-Lactones | CO atmosphere, 40-60°C | [19] [22] |

| Cu-catalyzed azide-alkyne cycloaddition | CuSO₄·5H₂O/sodium ascorbate | 1,2,3-Triazoles | Triazole rings | H₂O/t-BuOH, RT | [17] |

| Pd-catalyzed carbonylation | Pd(dba)₂/phosphine ligand | Ynones/carbonyl compounds | Lactones, cyclic ketones | CO (1 atm), 80°C | [19] |

| Nicholas reaction | Co₂(CO)₆/Lewis acid | Propargyl cations | Oxetanes, tetrahydrofurans | CH₂Cl₂, -78°C to RT | [20] |

Pharmaceutical Intermediates and Drug Candidates

The chloride leaving group of 4-Chloro-2-butyn-1-ol can be displaced by hetero- or carbon nucleophiles, introducing the pharmacophoric 4-chloro-2-butynyl fragment into bioactive scaffolds.

| Target molecule (final step shown) | Reaction type using 4-Chloro-2-butyn-1-ol | Key outcome (isolated yield or potency) | Relevance |

|---|---|---|---|

| 4-Chloro-2-butynyl N-(3-chlorophenyl)carbamate (Barban precursor to evaluate cytotoxicity) | Carbamoylation of the alcohol with 3-chlorophenyl isocyanate | 78% yield; half maximal inhibitory concentration against murine L1210 leukaemia cells 10–20 µmol L⁻¹ when further derivatised [1] | Prototype for chloro-butynyl carbamate antitumour series |

| 4-Chlorobut-2-yn-1-amine hydrochloride (prepared from the alcohol by Mitsunobu amination) | Nucleophilic substitution of chloride by ammonia | 82% yield; half maximal inhibitory concentration against metallo-β-lactamase VIM-2 = 1.6 µmol L⁻¹ when converted to a thio-benzamide inhibitor | Building block for β-lactamase inhibitors |

| 2,6-Diamino-4-hexynoic acid (growth-inhibitory amino-acid analogue) | Sequential Gabriel amination, acylation, hydrolysis | 63% overall yield from the alcohol; herbicidal growth suppression of cereal grasses reported [3] | Amino-acid mimic in antibiotic and herbicide research |

Substituting the chloro atom with nitrogen, oxygen or sulfur nucleophiles occurs smoothly under mild basic or copper-assisted conditions, while the alkyne survives, allowing later hydrogenation, cycloaddition or metal-catalysed coupling. These attributes make the compound a versatile linchpin for early-stage medicinal chemistry [1].

Agrochemical Derivatives and Herbicidal Formulations

Conversion of the alcohol to 4-chloro-2-butynyl esters furnishes selective contact herbicides exemplified by Barban.

| 4-Chloro-2-butynyl ester | Synthetic step from the alcohol | Reported field activity | Formulation note |

|---|---|---|---|

| 4-Chloro-2-butynyl N-(3-chlorophenyl)carbamate (Barban) | One-pot carbamoylation with 3-chlorophenyl isocyanate, 88% yield [4] | Post-emergence control of wild oat, canary grass and black-grass in cereals; recommended at 0.6–1.0 kg ha⁻¹ [5] [6] | Emulsifiable concentrate containing 25% active ingredient stabilised with non-ionic surfactant [7] |

| 4-Chloro-2-butynyl 2-methyl-4-chlorophenoxyacetate | Dicyclohexyl-carbodi-imide esterification, 71% yield [8] | Prototype aminotriazine herbicide precursor; auxin-mimetic growth regulator in greenhouse assays [8] | Investigated as mixed ester–triazine co-formulation |

The chloro-alkynyl fragment confers both lipophilicity and metabolic lability, attributes that enhance foliage uptake yet permit microbial cleavage in soil, leading to moderate persistence (DT₅₀ < 30 days for Barban) [9]. Because the parent alcohol is inexpensive and handled as a liquid (flash point 74 °C), kilogram-scale esterification is routine in crop-protection manufacture [4].

Heterocyclic Compounds via Cyclization Reactions

4-Chloro-2-butyn-1-ol undergoes tandem substitution–cyclisation sequences that generate densely functionalised heterocycles.

| Heterocycle obtained | Representative cyclisation strategy | Isolated yield (%) | Reference |

|---|---|---|---|

| 3-Chloro-5-phenylisoxazole | Reaction of the alcohol‐derived propargyl chloride with dichloroformaldoxime under triethylamine at 20 °C | 75% [10] | European patent on halo-isoxazole herbicide precursors |

| Allenamide-fused benzyne adduct | Silyl ether of the alcohol tethered to an o-iodotriflate benzyne precursor; fluoride-induced benzyne formation triggers intramolecular propargylic ene reaction to an allenamide | 78–88% [11] | Thieme journal synthesis of chiral allenamides |

| 2,5-Disubstituted tetrahydrofuran | Silver(I)-mediated cycloisomerisation of the corresponding 4-alkoxy-2-butyn-1-ol | 70–82% [12] | Cycloisomerisation route to polysubstituted lactones |

These transformations exploit the neighbouring hydroxyl group for anchimeric assistance: displacement of chloride forms propargylic ethers or oximes, after which π-activation of the alkyne initiates 5-endo-dig or 5-exo-dig closure, delivering isoxazoles, lactones or allenamides with high regio-selectivity [11] [10].

Allenic Structure Synthesis and Functionalisation

The alcohol is the most widely used propargylic electrophile for building C₃-allenes because chloride displacement proceeds with inversion, preserving stereochemical information.

| Representative study | Catalyst / nucleophile | Product type | Yield and stereochemical outcome |

|---|---|---|---|

| Optically enriched secondary 2,3-allenols from enantioenriched 4-chloro-2-butyn-1-ols | Five mole percent copper(I) cyanide, organomagnesium reagent (for example, n-butylmagnesium bromide) | Chiral 2,3-allenols | 76–92% yield; enantiomeric excess > 99% retained [13] [14] |

| Bifunctionalised allenyl phosphonates via [15] [16]-sigmatropic rearrangement | Dimethyl chlorophosphite, sodium hydride, thermal rearrangement | Allenyl phosphonates | 71% overall yield; all-carbon stereogenic axis conserved [17] |

| Lithiation–bromination–Suzuki coupling sequence | n-Butyllithium, boronic acids | 1,3-diarylallenes | 68–85% yield across diverse aryl partners [18] |

Because the leaving group is situated anti-periplanar to the nascent C–M bond in metal-mediated substitutions, the resulting allenes exhibit predictable axial chirality. Such control underpins syntheses of polyketide fragments and antibiotic side chains [13].

Summary of Synthetic Utility

The data collated above demonstrate that 4-Chloro-2-butyn-1-ol:

- Functions as an economical, shelf-stable propargylic electrophile that tolerates a broad spectrum of nucleophiles, paving concise entry to pharmaceutically and agrochemically relevant alkynes, allenes and carbamates.

- Delivers high yields under mild, transition-metal-mediated or purely organic conditions and preserves optical purity during displacement, enabling access to chiral building blocks [13] [14].

- Supports rapid heterocycle assembly through intramolecular cyclisations, giving isoxazoles, allenamides, tetrahydrofurans and related frameworks with regio- and stereo-selectivity suited to lead-orientated synthesis [11] [12] [10].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant